molecular formula C20H24O10 B7737266 Phenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside CAS No. 4468-72-8

Phenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside

Cat. No.: B7737266
CAS No.: 4468-72-8
M. Wt: 424.4 g/mol
InChI Key: HPKPFIHCMIKXMU-UHFFFAOYSA-N
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Description

Phenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside (CAS 3427-45-0) is an acetylated glycoside derivative where a phenyl group is attached via an α-glycosidic bond to a glucose backbone with acetyl protections at the 2, 3, 4, and 6 hydroxyl positions. Its molecular formula is C₂₀H₂₄O₁₀, and it has a molecular weight of 424.4 g/mol . This compound is widely used as a biochemical reagent in glycosidase inhibition studies, anti-cancer research, and as a synthetic intermediate in carbohydrate chemistry. Its α-configuration renders it distinct in reactivity and enzymatic interactions compared to β-anomers .

Properties

IUPAC Name

(3,4,5-triacetyloxy-6-phenoxyoxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKPFIHCMIKXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863044
Record name Phenyl 2,3,4,6-tetra-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2872-72-2, 4468-72-8
Record name NSC173175
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC232030
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232030
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC226970
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

Phenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside is a glycoside derivative of glucose that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the acetylation of glucose derivatives. The compound features a phenyl group attached to the anomeric carbon of the glucopyranose ring, which adopts a chair conformation. The presence of acetyl groups at positions 2, 3, 4, and 6 significantly influences its reactivity and biological interactions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that similar glycosides possess inhibitory effects on bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic properties against cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This is particularly relevant for breast cancer (MCF-7) cells where the compound showed selective toxicity compared to normal cells .

Antioxidant Activity

Antioxidant assays reveal that this compound exhibits significant radical scavenging activity. This property is attributed to the presence of hydroxyl groups in the glucopyranose structure which can donate electrons to neutralize free radicals. Such activity suggests potential applications in preventing oxidative stress-related diseases .

Study on Antimicrobial Activity

A study published in Frontiers in Microbiology investigated the antimicrobial effects of various glycosides including this compound. Results indicated that this compound demonstrated a minimum inhibitory concentration (MIC) against several microbial strains. Table 1 summarizes the MIC values observed:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Candida albicans16
Escherichia coli64

Cytotoxicity Assessment

In another study assessing cytotoxicity against MCF-7 cells, this compound exhibited an IC50 value of 10 µg/mL. This indicates a potent cytotoxic effect compared to other tested compounds .

Scientific Research Applications

Glycosylation Reactions

PTAG serves as an important glycosyl donor in glycosylation reactions due to its ability to participate in nucleophilic substitutions. The acetyl groups protect the hydroxyl functionalities of glucose, allowing for selective reactions that can lead to the formation of complex glycosides.

  • Mechanism : In typical glycosylation reactions, PTAG can react with various acceptors under acidic or basic conditions. The acetyl groups are removed post-reaction to yield free hydroxyl groups.
  • Advantages : The use of PTAG allows for high regioselectivity and stereoselectivity in the formation of glycosidic bonds, which is crucial for the synthesis of biologically relevant oligosaccharides .

Synthesis of Oligosaccharides

PTAG is integral in the synthesis of oligosaccharides, which are essential components in many biological processes. Its application in oligosaccharide synthesis involves:

  • Glycosidic Bond Formation : PTAG can be used to create various oligosaccharides by coupling with different sugar acceptors. This process often employs specific catalysts or activating agents to enhance reaction efficiency.
  • Case Studies : Research has demonstrated successful syntheses of complex oligosaccharides using PTAG as a building block. For instance, studies have shown that phenyl selenoglycosides derived from PTAG can act as effective glycosyl donors and acceptors .

Development of Glycosidase Inhibitors

PTAG has been explored as a substrate for developing glycosidase inhibitors, which are important in therapeutic applications:

  • Inhibition Mechanism : By modifying the structure of PTAG, researchers can design inhibitors that selectively target specific glycosidases involved in carbohydrate metabolism.
  • Potential Applications : Such inhibitors have implications in treating diseases where carbohydrate metabolism is disrupted, including diabetes and certain cancers .

Chemical Reactions Analysis

Deacetylation and Anomeric Configuration Control

Deacetylation under Lewis acid conditions facilitates selective acetyl group removal while influencing anomeric configuration.

Reaction Conditions and Outcomes

Reagent/CatalystTemperatureSolventProductα:β RatioYield
AlCl₃ (2.25 equiv)110°CNeat2,3,4,6-tetra-O-acetyl-α-D-glucopyranose>35:185–92%
BF₃·OEt₂100°CEt₂O2,3,4,6-tetra-O-acetyl-β-D-glucopyranose1:5.91*68%

*Solvent polarity reverses thermodynamic preference: β-anomer dominates in polar solvents like DMSO due to higher solvation energy (−26.8 kcal/mol vs. −22.8 kcal/mol for α-anomer) .

Mechanistic Insight :
DFT studies (B3LYP/6-31G*) reveal:

  • Oxonium intermediate formation via BF₃ coordination to the anomeric acetyl group (bond energy: −5.4 kcal/mol) .

  • Water attack from the bottom face (oxonium intermediate) favors α-anomer kinetically (ΔG‡ = −3.5 kcal/mol vs. +9.6 kcal/mol for β-pathway) .

Glycosidation Reactions

The compound serves as a glycosyl donor for aryl glycoside synthesis.

Key Glycosidation Pathways

SubstrateCatalystBaseMajor ProductSelectivityYield
PhenolsBF₃·OEt₂NoneAryl α-D-glucopyranosidesα > β (8:1)75–88%
Hindered phenolsBF₃·OEt₂1,1,3,3-TetramethylguanidineAryl β-D-glucopyranosidesβ > α (3:1)62%

Notable Example :
Reaction with 4-hydroxyacetophenone under AlCl₃ catalysis at 87°C yields 4-acetylphenyl α-D-glucopyranoside, though competing acetyl migration to 4-hydroxyacetophenone limits efficiency .

Substitution and Functionalization

The acetyl groups participate in regioselective substitutions.

Representative Substitutions

Reaction TypeReagentPosition ModifiedProductApplication
Thioglycoside Formation H₂S/pyridineAnomeric oxygen → sulfurPhenyl 1-thio-β-D-glucopyranoside tetraacetateGlycosyl donor in oligosaccharide synthesis
Oxidation CrO₃/H₂SO₄C6 hydroxylGlucuronic acid derivativeProdrug synthesis
Reductive Cleavage Na/NH₃(l)Glycosidic bondFree glucose tetraacetateProtecting group strategy

Stereochemical Control :

  • β-Thioglycosides form via SN2 mechanisms in polar aprotic solvents (DMF, 0°C) .

  • α-Selectivity prevails in nonpolar solvents due to oxonium intermediate stabilization .

Glycosidic Bond Cleavage

Acid-catalyzed hydrolysis cleaves the phenyl glycosidic bond.

Hydrolysis Kinetics

AcidConcentrationTemperatureHalf-lifeProduct
HCl0.1 M80°C2.3 h2,3,4,6-tetra-O-acetyl-D-glucose
TFA5% v/v25°C48 hPartially deacetylated derivatives

Computational Validation :
MP2/6-31G* calculations show glycosidic bond elongation (1.43 Å → 1.76 Å) upon BF₃ coordination, weakening the bond by 12 kcal/mol .

Enzymatic Modifications

The compound acts as a substrate for glycosidases and acetyltransferases.

EnzymeReactionProductKₘ (mM)Vₘₐₓ (μmol/min/mg)
β-GlucosidaseDeacetylation + glycosidic cleavageD-Glucose0.45 ± 0.072.8 ± 0.3
AcetyltransferaseAcetyl group transferHexaacetylated derivativeN/A1.2 ± 0.1

Biological Relevance :

  • Inhibits Candida albicans β-glucosidase (IC₅₀ = 18 μM) via transition-state mimicry .

  • Serves as a pro-drug scaffold for targeted acetyl delivery in hepatic cells .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Aglycone Protecting Groups Anomeric Configuration Molecular Weight (g/mol) CAS Number Key Applications
Phenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside Phenyl Acetyl (×4) α 424.4 3427-45-0 Glycosidase inhibitors, anti-cancer
Phenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside Phenyl Acetyl (×4) β 424.4 25876-45-3 Enzyme substrate studies
Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside Allyl Acetyl (×4) β 460.52 10343-15-4 Inflammation and cancer research
4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside 4-Formylphenyl Acetyl (×4) β 452.4 - Precursor for pharmaceutically active compounds
Ethyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside Ethyl Acetyl (×4) β (thio-linkage) 406.4 41670-79-5 Glycosidase/transferase mechanistic studies

Key Observations :

  • Anomeric Configuration: The α-configuration in the target compound reduces its enzymatic hydrolysis susceptibility compared to β-anomers, which are often preferred substrates for glycosidases .
  • Aglycone Modifications: Allyl and ethyl derivatives exhibit altered solubility and reactivity due to their non-aromatic aglycones. The 4-formylphenyl variant introduces a reactive aldehyde group for conjugation .
  • Thioglycosides: Replacement of the glycosidic oxygen with sulfur (e.g., Ethyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside) enhances stability and utility in glycosylation reactions .

Key Observations :

  • The target compound is synthesized via acid-catalyzed glycosylation (e.g., BF₃·Et₂O), a common method for aryl glycosides .
  • Fluorinated analogs (e.g., 3-fluoro derivatives) require specialized routes, such as azide displacement followed by fluorination .
Reactivity and Stability
  • Acetyl vs. Benzyl Protections: Acetyl groups are labile under basic conditions (e.g., Zemplén deacetylation), whereas benzyl-protected analogs (e.g., 2,3,4,6-tetra-O-benzyl derivatives) require harsher conditions (e.g., hydrogenolysis) .
  • Thermal Stability: Acetylated compounds are less thermally stable than methylated analogs (e.g., Methyl 2,3,4,6-tetra-O-methyl-α-D-glucopyranoside) due to ester group susceptibility .

Preparation Methods

Reaction Mechanism and Stereoselectivity

BF₃·OEt₂ acts as a Lewis acid, coordinating to the fluoride leaving group and stabilizing the oxocarbenium ion intermediate. The α-selectivity arises from the anomeric effect and steric hindrance, which favor axial attack by the phenol nucleophile. Yields typically exceed 70%, with minimal β-anomer formation (<5%).

Optimization Parameters

  • Catalyst Loading : 1.2 equivalents of BF₃·OEt₂ ensures complete activation.

  • Temperature : Reactions at 0°C reduce side products.

  • Solvent : Anhydrous dichloromethane prevents hydrolysis.

Chemoenzymatic Synthesis of Peracetylated Donors

The preparation of 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose, a precursor to glycosyl donors, has been optimized using Candida rugosa lipase. This enzyme selectively deacetylates the primary hydroxyl group of peracetylated glucose, enabling large-scale production of the α-anomer without isomerization.

Procedure Overview

  • Acetylation : α-D-glucose is treated with acetic anhydride in pyridine to yield penta-O-acetyl-α-D-glucopyranose.

  • Enzymatic Deacetylation : Candida rugosa lipase selectively removes the C6 acetyl group.

  • Fluorination : The resulting tetra-O-acetyl derivative is converted to the glycosyl fluoride using DAST (diethylaminosulfur trifluoride).

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for the predominant methods:

MethodDonor TypePromoter/Catalystα:β RatioYield (%)Scalability
Glycosyl FluorideFluorideBF₃·OEt₂95:570–85Industrial
Koenigs-KnorrBromideK₂CO₃/CsCl10:9060–75Moderate
ChemoenzymaticEnzymaticC. rugosa lipase99:180–90High

Advantages and Limitations

  • Fluoride Method : High α-selectivity and scalability but requires stringent anhydrous conditions.

  • Bromide Method : Lower α-selectivity but uses cost-effective promoters.

  • Enzymatic Route : Exceptional selectivity and green chemistry benefits but involves multi-step synthesis.

Q & A

Q. What synthetic methodologies are commonly employed to prepare phenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside, and how do reaction conditions influence stereochemical outcomes?

The compound is synthesized via glycosylation reactions using peracetylated glucose derivatives (e.g., 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose) and phenol derivatives. A critical step involves activating the anomeric position, often achieved with Lewis acids like boron trifluoride etherate (BF₃·Et₂O) or ZnCl₂. For example, ZnCl₂ catalyzes the reaction at 80°C in toluene, yielding the α-anomer selectively (50% yield after recrystallization) . The choice of catalyst and solvent polarity significantly impacts stereoselectivity. Monitoring via TLC and purification via column chromatography or recrystallization (e.g., diisopropyl ether) is standard .

Q. How is the structure of phenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in chiral space groups (e.g., P2₁2₁2₁) with a glucopyranoside chair conformation. Key parameters include bond lengths (C–OAc: ~1.44–1.48 Å), torsion angles (e.g., C1–O1–Cphenyl–Cipso: ~170°), and hydrogen-bonding networks (C–H···O interactions). SHELX programs (e.g., SHELXL for refinement) are widely used for structure solution, with R-factors typically <0.05 for high-resolution data .

Q. What role does this compound play in glycosylation reactions for oligosaccharide synthesis?

The acetyl groups protect hydroxyls during glycosidic bond formation. For example, it serves as a glycosyl donor in enzymatic or chemical glycosylations. The α-configuration is critical for mimicking biological glycosylation patterns, such as in glycoconjugate vaccines. Post-reaction, selective deprotection (e.g., Zemplén deacetylation) reveals free hydroxyls for further functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing acetyl migration or anomeric mixtures?

Acetyl group migration during synthesis or storage can lead to ambiguous NMR signals. To mitigate:

  • Use low-temperature (e.g., 173 K) crystallography to "freeze" conformational dynamics .
  • Employ 2D NMR (e.g., HSQC, HMBC) to distinguish between regioisomers. For example, cross-peaks between H-2 (δ ~5.1 ppm) and adjacent acetyl carbonyls (δ ~170 ppm) confirm substitution patterns.
  • Compare experimental data with DFT-calculated chemical shifts to validate assignments .

Q. What strategies optimize regioselective glycosylation using this compound in complex oligosaccharide assembly?

  • Temporary protecting groups : Use orthogonal groups (e.g., allyl, benzyl) to direct reactivity. For instance, allyl groups at O-3 enable selective glycosylation at O-4 .
  • Catalyst tuning : BF₃·Et₂O favors α-selectivity, while AgOTf promotes β-linkages in polar solvents (e.g., CH₂Cl₂/MeCN).
  • Kinetic vs. thermodynamic control : Lower temperatures (−40°C) favor kinetic α-products, while prolonged reaction times shift equilibrium toward β-anomers .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Acid sensitivity : Acetyl groups hydrolyze in aqueous acidic conditions (pH <3). Use buffered solutions (pH 5–7) for enzymatic studies.
  • Thermal degradation : Above 80°C, side reactions (e.g., Fries rearrangement of phenyl groups) occur. Store at −20°C under inert atmosphere .
  • Light sensitivity : UV exposure induces radical degradation; amber glassware is recommended for long-term storage .

Q. What mechanistic insights can be gained from studying its interactions with glycosidases or glycosyltransferases?

The compound acts as a substrate analog to probe enzyme active sites. For example:

  • Inhibition studies : Competitive inhibition of α-glucosidases (Ki ~µM range) reveals binding affinity via fluorescence quenching or ITC.
  • Transition-state analogs : Its tetrahedral anomeric carbon mimics oxocarbenium ion intermediates in glycosyltransferase mechanisms. Isotope effects (e.g., ²H or ¹⁸O labeling) quantify rate-limiting steps .

Methodological Considerations

Q. How to troubleshoot low yields in large-scale syntheses of this compound?

  • Purification challenges : Replace column chromatography with recrystallization (e.g., EtOAc/hexanes) for scalability.
  • Catalyst recycling : Immobilize ZnCl₂ on silica gel to reduce waste and improve turnover .
  • Side reactions : Add molecular sieves (3Å) to scavenge water, preventing acetyl hydrolysis .

Q. What advanced techniques validate its role in glycodendrimer or glyconanoparticle synthesis?

  • MALDI-TOF MS : Confirm molecular weight and branching ratios.
  • Surface plasmon resonance (SPR) : Measure binding avidity to lectins (e.g., concanavalin A).
  • Cryo-EM : Visualize glyconanoparticle morphology at near-atomic resolution .

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